(2S,4R)-2-amino-4-fluoropentanedioic acid
Overview
Description
(2S,4R)-2-amino-4-fluoropentanedioic acid is a chiral amino acid derivative with a fluorine atom at the 4-position
Mechanism of Action
Target of Action
The primary target of (2S,4R)-2-amino-4-fluoropentanedioic acid is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission .
Mode of Action
The compound interacts with its target by binding to the Glutamate receptor ionotropic, kainate 2 It’s known that the compound’s fluorinated pyrrolidine ring can stabilize either a cγ-exo or a cγ-endo ring pucker depending on the proline chirality .
Biochemical Pathways
It’s known that the compound is a derivative of glutamic acid , which plays a key role in various metabolic pathways, including protein synthesis and energy production.
Pharmacokinetics
A study on a similar compound, (2s,4r)-4-[18f]fluoroglutamine, showed that it can be used for in vivo pet imaging of glioma xenografts in mice . This suggests that this compound might also have suitable pharmacokinetic properties for in vivo imaging.
Result of Action
It’s known that the compound is a derivative of glutamic acid , which is an important neurotransmitter in the brain. Therefore, it’s possible that the compound might affect neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-amino-4-fluoropentanedioic acid typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, the synthesis can be achieved through a series of steps including protection, fluorination, and deprotection reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral separation techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to obtain the desired enantiomer in high purity . These methods are essential for producing the compound on a scale suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-amino-4-fluoropentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Scientific Research Applications
(2S,4R)-2-amino-4-fluoropentanedioic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S,4R)-2-amino-4-fluoropentanedioic acid include:
- (2S,4R)-4-fluoroproline
- (2S,4S)-4-fluoroproline
- (2S,4R)-4-hydroxyproline
Uniqueness
What sets this compound apart from these similar compounds is its specific fluorine substitution at the 4-position, which can significantly influence its chemical reactivity and interactions. This unique structural feature makes it particularly useful in applications where fluorine’s electronegativity and size play a crucial role .
Properties
IUPAC Name |
(2S,4R)-2-amino-4-fluoropentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-GBXIJSLDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@H](C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91383-48-1 | |
Record name | rel-(4S)-4-Fluoro-D-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91383-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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